Receptor Binding Affinity: 2-OHE2 vs. 4-OHE2 and Estradiol
2-Hydroxyestradiol (2-OHE2) binds to estrogen receptors (ER) with a Ki of 0.94 nM, which is approximately 2-fold lower affinity than 4-hydroxyestradiol (4-OHE2, Ki = 0.48 nM) [1]. This binding is competitive and occurs at both the 4S and 8S isoforms of the ER in human breast cancer cytosol [1]. While 2-OHE2's relative affinity was indistinguishable from estradiol in one study [1], other sources report it has only 7% and 11% of the affinity of estradiol for ERα and ERβ, respectively [2]. This variance highlights the need for careful experimental design and validation of receptor binding in specific model systems.
| Evidence Dimension | Estrogen Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.94 nM |
| Comparator Or Baseline | 4-Hydroxyestradiol (Ki = 0.48 nM); Estradiol (Ki not specified in this assay) |
| Quantified Difference | 2-fold lower affinity than 4-OHE2; ~7-11% of estradiol's affinity for ERα/ERβ |
| Conditions | Human breast cancer cytosol; sucrose density gradient centrifugation |
Why This Matters
This quantifies 2-OHE2's reduced estrogenic signaling, confirming its utility as a tool for studying non-ER-mediated effects of catechol estrogens, such as oxidative stress or prodrug conversion.
- [1] Van Aswegen CH, Purdy RH, Wittliff JL. Binding of 2-hydroxyestradiol and 4-hydroxyestradiol to estrogen receptors from human breast cancers. J Steroid Biochem. 1989;32(4):485-492. View Source
- [2] Zhu BT, Conney AH. Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis. 1998;19(1):1-27. View Source
